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D-Mannitol-1,6-13C2

Cat. No.: B1161244
M. Wt: 184.16
Attention: For research use only. Not for human or veterinary use.
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Description

Principles and Advantages of Site-Specific Isotopic Labeling (e.g., 1,6-13C2) for Metabolic Investigations

Site-specific isotopic labeling, where isotopes are placed at specific atomic positions within a molecule, offers a higher level of precision in metabolic studies compared to uniform labeling. chempep.com In the case of D-Mannitol-1,6-13C2, the ¹³C isotopes are specifically located at the first and sixth carbon positions of the mannitol (B672) molecule. This targeted placement is crucial for tracing specific metabolic transformations.

The principle behind site-specific labeling lies in the fact that different metabolic pathways will break down and rearrange the carbon skeleton of a molecule in distinct ways. By knowing the initial positions of the ¹³C labels, researchers can deduce the pathway taken by the molecule by analyzing the labeling patterns in downstream metabolites. osti.govoup.com For example, the use of [1-¹³C]glucose has been instrumental in differentiating between major glycolytic pathways like the Embden–Meyerhof–Parnas (EMP) pathway and the Entner–Doudoroff (ED) pathway, as they produce uniquely labeled pyruvate (B1213749) molecules. osti.gov

Advantages of Site-Specific Labeling:

AdvantageDescription
Pathway Resolution Allows for the precise delineation of competing metabolic pathways by tracking the fate of specific atoms. osti.gov
Enhanced Signal Detection Can lead to more intense and well-resolved signals in analytical techniques like NMR, especially when labeling specific functional groups like methyl groups. nih.gov
Simplified Spectral Analysis Focusing on a few key labeled positions can simplify complex spectra, making it easier to assign signals and monitor reactions. nih.gov
Reduced Label Scrambling In some cases, specific labeling can minimize the dilution and randomization of the isotopic label that can occur with uniformly labeled compounds. nih.gov
Targeted Mechanistic Insights Enables the investigation of specific enzymatic reactions and the mechanisms of bond cleavage and formation.

The strategic placement of labels, as in this compound, allows researchers to design experiments that can answer very specific questions about metabolic networks.

Overview of Key Academic Disciplines Benefiting from this compound Tracer Studies

The application of this compound and other site-specifically labeled tracers extends across numerous scientific disciplines, reflecting the central role of metabolism in biology.

Key Disciplines and Their Applications:

Academic DisciplineApplication of this compound and other Stable Isotope Tracers
Biochemistry & Molecular Biology Elucidating fundamental metabolic pathways, enzyme mechanisms, and the regulation of cellular processes. scbt.comsilantes.com
Metabolic Engineering & Biotechnology Quantifying metabolic fluxes to optimize the production of chemicals and pharmaceuticals in microorganisms. nih.govresearchgate.net
Clinical Research & Medicine Investigating the pathophysiology of metabolic diseases such as diabetes, obesity, and inborn errors of metabolism. isotope.comchemie-brunschwig.ch It is also used in diagnostic applications. clearsynth.com
Pharmacology & Toxicology Studying drug metabolism, determining the metabolic fate of new drug candidates, and assessing their potential for toxicity. diagnosticsworldnews.com
Nutritional Science Determining nutrient requirements, understanding the metabolic effects of different diets, and studying whole-body substrate kinetics. maastrichtuniversity.nlresearchgate.net
Environmental Science Tracing nutrient cycling and microbial metabolism in various ecosystems. silantes.com
Plant Science Investigating plant metabolism, including carbon fixation and the biosynthesis of various plant products. researchgate.net

The versatility of stable isotope tracers like this compound ensures their continued importance in advancing our understanding across a broad spectrum of scientific inquiry.

Properties

Molecular Formula

C₄¹³C₂H₁₅O₆

Molecular Weight

184.16

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering for D Mannitol 1,6 13c2

Chemical Synthesis Routes for 13C-Labeled Mannitol (B672) and its Precursors

The chemical synthesis of D-Mannitol-1,6-13C2 typically involves the catalytic hydrogenation of a correspondingly labeled fructose (B13574) or glucose precursor. researchgate.net These reactions are often carried out at high temperatures and pressures, utilizing catalysts such as Raney nickel or other precious metals. researchgate.net For instance, the hydrogenation of D-fructose over a copper on silica (B1680970) catalyst can yield D-mannitol. researchgate.net

A significant challenge in chemical synthesis is the cost and availability of the labeled starting materials, such as [1,6-13C2]-D-fructose or [1,6-13C2]-D-glucose. The synthesis of these precursors is a multi-step process that requires careful control to introduce the 13C label at the desired positions. acs.org The molybdate-catalyzed epimerization of aldoses is one method that has been investigated, where D-[1-13C]mannose can be converted to D-[2-13C]glucose, demonstrating a 1,2 shift of the carbon skeleton. researchgate.net

Biocatalytic and Fermentative Production of Labeled Polyols and Sugars

Biocatalytic and fermentative methods offer a promising alternative to chemical synthesis for producing labeled polyols and sugars. researchgate.net These biological routes can provide high yields and specificity under milder reaction conditions. Microorganisms, including yeasts and bacteria, are capable of producing mannitol from various carbon sources. researchgate.netacs.org

For example, engineered strains of Lactococcus lactis overexpressing the mannitol 1-phosphate dehydrogenase gene (mtlD) from Lactobacillus plantarum have been shown to produce mannitol. researchgate.net Similarly, certain yeasts like Candida magnoliae can convert high fructose corn syrup into mannitol with high efficiency. researchgate.net

The production of specifically labeled this compound via fermentation would involve feeding the microorganisms a specifically labeled substrate, such as [1,6-13C2]-D-glucose. The metabolic pathways within the organism would then convert this labeled precursor into the desired labeled mannitol. Studies using 13C-labeled glucose have been instrumental in tracing metabolic pathways in various microorganisms, such as Aspergillus niger during citric acid production and in mixed microbial cultures for electro-fermentation. core.ac.uknih.govbohrium.com These studies demonstrate the feasibility of using labeled substrates to produce labeled end-products.

Strategies for Carbon-13 Isotope Incorporation at Specific Positions

Achieving site-specific incorporation of carbon-13 is paramount for the utility of this compound as a tracer. In chemical synthesis, the specific labeling is dictated by the structure of the starting 13C-labeled precursor. The synthesis of these precursors is designed to place the 13C atoms at the desired locations in the carbon skeleton.

In biocatalytic systems, the labeling pattern of the product is determined by the metabolic pathway that converts the substrate. For instance, the assimilation of [1-13C]mannitol by Cryptococcus neoformans resulted in the incorporation of 13C into carbons 1 and 6 of the resulting glucuronoxylomannan, reflecting the symmetry of the mannitol molecule. This demonstrates that the carbon backbone of mannitol can be incorporated intact. Therefore, to produce this compound, a substrate specifically labeled at the corresponding precursor positions, like [1,6-13C2]-D-glucose, would be required. The choice of substrate and the specific metabolic pathway of the chosen microorganism are critical for controlling the final labeling pattern. humankinetics.com

PrecursorOrganism/CatalystLabeled ProductReference
D-[1-13C]mannoseMolybdate catalystD-[2-13C]glucose researchgate.net
[1-13C]glucoseLactococcus lactisLabeled lactate (B86563), acetoin, etc. researchgate.net
[1-13C]mannitolCryptococcus neoformans13C at C1 and C6 of GXM
Fully labeled 13C glucoseMixed microbial cultureLabeled acetate (B1210297), propionate (B1217596), butyrate core.ac.uknih.gov

Advanced Purification Techniques for High Isotopic Purity Research Compounds

Following synthesis or fermentation, the labeled compound must be purified to remove unlabeled and partially labeled species, as well as other contaminants. High isotopic purity is essential for accurate results in metabolic studies. acs.org

A variety of advanced purification techniques are employed to achieve the required purity (typically ≥99 atom % 13C and ≥97% chemical purity). These methods often involve multiple chromatographic steps. rsc.org

Common Purification Techniques:

Column Chromatography: Techniques like silica gel chromatography and alumina (B75360) chromatography are used to separate the target compound based on its polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for separating closely related compounds, including isotopologues. acs.orgmdpi.com

Ion-Exchange Chromatography: This method is useful for separating charged molecules and can be employed to remove ionic impurities. keio.ac.jp

Gas Chromatography (GC): For volatile compounds, GC coupled with mass spectrometry (GC-MS) can be used for both purification and analysis of isotopic enrichment. humankinetics.com

Solid-Phase Extraction (SPE): SPE cartridges, such as C18, can be used for sample cleanup and preliminary purification. acs.org

The choice of purification strategy depends on the properties of the target compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the high purity required for research-grade isotopically labeled compounds. acs.orgrsc.org The final purity is typically verified by analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Advanced Methodologies in Metabolic Flux Analysis Mfa Utilizing D Mannitol 1,6 13c2

Theoretical Framework of 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for the detailed investigation of metabolic pathways within biological systems. numberanalytics.com At its core, 13C-MFA is a sophisticated technique used to quantify the rates (fluxes) of intracellular reactions. researchgate.netnih.gov This is achieved by introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system and then tracking the distribution of this label throughout the metabolic network. nih.govfrontiersin.org The choice of the ¹³C-labeled substrate is a critical aspect of the experimental design and is dependent on the target microorganism and the specific objectives of the study. nih.gov

The fundamental principle of MFA is based on the concept that the rate at which one metabolite is converted into another is a key factor in determining cellular behavior. numberanalytics.com By quantifying these fluxes, researchers can gain a deeper understanding of how cells respond to environmental changes, allocate resources, and regulate their metabolic pathways. numberanalytics.com This analysis relies on a stoichiometric matrix, which mathematically represents the network of metabolic reactions within a cell and is used to constrain the possible flux distributions. numberanalytics.com

Principles of Carbon-13 Tracing and Mass Isotopomer Distribution Analysis

Carbon-13 tracing is the cornerstone of ¹³C-MFA. Due to the low natural abundance of ¹³C (approximately 1.1%), introducing a substrate highly enriched with ¹³C (e.g., 99%) allows for the sensitive detection of its incorporation into various metabolic intermediates and end products. researchgate.net As the labeled substrate is metabolized, the ¹³C atoms are distributed throughout the network, creating unique labeling patterns in downstream metabolites. researchgate.net These patterns, known as mass isotopomer distributions (MIDs), represent the fractional abundance of molecules of a particular metabolite that contain a specific number of ¹³C atoms. nih.gov

Mass isotopomers are molecules that share the same chemical formula but have different molecular weights due to the varying number of incorporated heavy isotopes. researchgate.net A metabolite with 'n' carbon atoms can exist as a series of isotopologues, from M+0 (no ¹³C atoms) to M+n (all carbons are ¹³C). nih.gov The analysis of these MIDs, often performed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed snapshot of the metabolic state. frontiersin.orgnih.gov By comparing the experimentally measured MIDs with those predicted by a computational model of the metabolic network, researchers can iteratively adjust the flux parameters in the model until the best fit is achieved, thus quantifying the intracellular fluxes. researchgate.net

Application in Steady-State and Dynamic Metabolic Flux Analysis

¹³C-MFA can be applied under two primary assumptions regarding the state of the system: steady-state and dynamic.

Steady-State Metabolic Flux Analysis assumes that the metabolic system is in both a metabolic and isotopic steady state. oup.com This means that the concentrations of intracellular metabolites and the rates of all metabolic reactions are constant over time. researchgate.netnih.gov To achieve this experimentally, cells are typically cultured with a ¹³C-labeled substrate until the labeling pattern of all relevant metabolites no longer changes. oup.com This approach has been extensively used to analyze central carbon metabolism in a variety of organisms, from microbes to plants and mammalian cells. researchgate.netoup.com

Dynamic Metabolic Flux Analysis (DMFA) , also referred to as isotopically non-stationary MFA (INST-MFA), is employed when the system is not at a metabolic steady state. numberanalytics.comcreative-proteomics.com Cellular metabolism is often a dynamic process, and DMFA is designed to capture the time-dependent changes in metabolic fluxes. creative-proteomics.com This method relaxes the assumption of an isotopic steady state and instead models the time-course of isotopomer distributions using a system of ordinary differential equations. nih.gov By fitting this dynamic model to time-series data of isotopic enrichment, DMFA provides a more accurate representation of the system's behavior, especially during transient conditions or in response to perturbations. numberanalytics.comcreative-proteomics.com

Spectroscopic and Spectrometric Techniques for Isotopic Enrichment Profiling

The accurate determination of isotopic enrichment is crucial for MFA. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary analytical techniques used for this purpose. frontiersin.orgcreative-proteomics.com NMR spectroscopy is particularly powerful due to its ability to provide detailed information about the specific position of the ¹³C label within a molecule, which is invaluable for resolving complex metabolic pathways. creative-proteomics.comcambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

¹³C NMR spectroscopy is a highly specific and non-destructive technique for monitoring metabolic fluxes. core.ac.ukresearchgate.net Its key advantage lies in the large chemical shift dispersion of ¹³C, which allows for the resolution of signals from individual carbon atoms within a molecule. cambridge.orgacs.org This capability enables the detailed analysis of isotopomer distributions, providing rich data for MFA models. cambridge.org While ¹³C NMR has inherently low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, the use of ¹³C-enriched substrates significantly enhances the signal. researchgate.netacs.orgjove.com

¹³C NMR can be applied both in vitro to cell extracts and in vivo to study living cells, tissues, or organisms. researchgate.netnih.gov

In Vitro ¹³C NMR: Analyzing cell extracts allows for high-resolution spectra and the detection of a wide range of metabolites. acs.org This approach is particularly useful for quantifying the labeling patterns of proteinogenic amino acids, which reflect the labeling of their precursor molecules in central metabolism. researchgate.net For example, studies on the fermentation of D-[1-¹³C]-mannitol have used ¹³C NMR to identify and quantify the production of labeled short-chain fatty acids like propionate (B1217596) and butyrate. researchgate.net

In Vivo ¹³C NMR: This technique offers the unique advantage of non-invasively monitoring metabolic processes in real-time within intact biological systems. core.ac.uknih.gov It allows researchers to follow the kinetics of label incorporation into various metabolites, providing a dynamic view of metabolic pathways. nih.gov For instance, in vivo ¹³C NMR has been used to study the metabolism of ¹³C-labeled glucose in the brain, tracking the label as it moves through glycolysis and the TCA cycle into amino acids like glutamate (B1630785) and glutamine. nih.govfrontiersin.org While many TCA cycle intermediates are present at concentrations too low to be detected directly in vivo, their labeling can be inferred from the larger, detectable pools of associated amino acids. core.ac.uk

To overcome the inherent low sensitivity of ¹³C NMR, several advanced techniques have been developed.

High-Field ¹³C NMR: Performing NMR experiments at higher magnetic field strengths significantly improves both sensitivity and spectral resolution. nih.gov This allows for the detection of less abundant metabolites and provides more accurate quantification of isotopic enrichment, even in complex biological samples. nih.gov High-field systems have been instrumental in advancing in vivo studies of brain metabolism. nih.gov

Hyperpolarized ¹³C NMR: This cutting-edge technique, often utilizing dissolution Dynamic Nuclear Polarization (dDNP), can increase the ¹³C NMR signal by several orders of magnitude (over 10,000-fold). jove.commdpi.com This dramatic, albeit temporary, signal enhancement allows for the real-time observation of metabolic reactions with sub-second temporal resolution. mdpi.com Hyperpolarized ¹³C NMR is particularly well-suited for kinetic studies, enabling the direct measurement of flux through individual enzymatic steps. pnas.orgbiologists.com For example, by injecting a hyperpolarized ¹³C-labeled substrate like [1-¹³C]pyruvate, researchers can directly observe its conversion to lactate (B86563), alanine, and bicarbonate in real-time within living cells or tissues, providing unprecedented insights into metabolic dynamics. mdpi.compnas.orgbiologists.com The short-lived nature of the hyperpolarization means this technique is best for studying fast metabolic processes. mdpi.com

In Vitro and In Vivo 13C NMR Applications for Metabolic Intermediates

Mass Spectrometry (MS) Based Approaches for Metabolite Labeling

Mass spectrometry is a cornerstone of ¹³C-MFA, enabling the precise measurement of isotopic labeling patterns in metabolites. The choice of MS technique is critical for obtaining high-quality data for flux calculations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of ¹³C labeling in central carbon metabolism. nih.gov It is particularly effective for analyzing the isotopomer distribution in various metabolites, including amino acids and sugars. nih.gov For quantitative isotopomer analysis using tracers like D-Mannitol-1,6-13C2, proper derivatization of the analytes is often necessary to improve their volatility and thermal stability for GC separation. acs.org

Several derivatization methods are available, and their selection can influence the fragmentation patterns observed in the mass spectrometer, which is crucial for localizing the ¹³C label within the molecule. acs.org For instance, different derivatization procedures for carbohydrates have been evaluated to optimize the positional isotopic information obtained from GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry). acs.org Chemical ionization has been shown to be advantageous over electron ionization for the quantification of saccharide labeling. nih.gov

Recent advancements in high-resolution GC-MS platforms, such as GC-QTOF (Quadrupole Time-of-Flight), provide comprehensive MS/MS fragment information, which enhances the accuracy of ¹³C-MFA. oup.com The rich fragmentation data allows for a more detailed analysis of mass isotopomer distributions, leading to more precise flux estimations. oup.com

Table 1: GC-MS Applications in ¹³C-MFA

Metabolite ClassKey GC-MS Analysis ConsiderationsRelevant FindingsCitations
Amino AcidsDerivatization is essential for volatility. Analysis of protein hydrolysates provides labeling information for central carbon metabolism.Amino acid isotopomer data is foundational for many MFA studies but may not sufficiently cover all metabolic pathways, especially in complex organisms. nih.gov
Sugars (e.g., from Mannitol (B672) metabolism)Derivatization methods like peracetylation or aldononitrile acetates are used. Chemical ionization is often preferred.Analysis of labeled saccharides provides complementary data to better define fluxes in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govacs.org
Organic AcidsDerivatization is typically required. Analysis can reveal fluxes in the TCA cycle and related pathways.GC-MS analysis of secreted organic acids like lactate and acetate (B1210297) can quantify fluxes in fermentative pathways. asm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally labile metabolites, which are common in complex biological samples. acs.org The development of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods has enabled the simultaneous and sensitive quantification of multiple metabolites, including isotopically labeled compounds like ¹³C-mannitol. nih.govnih.gov

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR), are increasingly used in ¹³C-MFA. nih.gov Their ability to provide high mass accuracy and resolution is critical for resolving the isotopic fine structure of metabolites, allowing for more precise determination of isotopologue distributions. nih.gov This is especially important in studies involving complex labeling patterns that arise from the metabolism of tracers like this compound.

LC-IDMS (Isotope-Dilution Mass Spectrometry) using uniformly ¹³C-labeled internal standards is a powerful approach for the accurate quantification of intracellular metabolites. acs.org This method helps to correct for matrix effects and variations in instrument response, leading to more reliable quantitative data for MFA. acs.orgmdpi.com

Table 2: LC-MS and High-Resolution MS in ¹³C-MFA

TechniqueAdvantages for ¹³C-MFAExample ApplicationCitations
UPLC-MS/MSHigh sensitivity and specificity; suitable for a wide range of metabolites without derivatization.Simultaneous analysis of stable isotope-labeled sucrose (B13894) and mannitol to measure blood-brain barrier permeability. nih.govnih.gov
High-Resolution MS (e.g., Orbitrap, FT-ICR)High mass accuracy and resolution for resolving complex isotopic patterns.Quantifying peptide m/z distributions from ¹³C-labeled cultures to infer amino acid labeling. nih.govacs.org
LC-IDMSImproved accuracy and precision of metabolite quantification using labeled internal standards.Quantification of multiple intracellular metabolites in bacteria using U-¹³C-labeled standards. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Isotopomer Analysis

Computational Modeling and Algorithmic Approaches for Flux Determination

The data generated from MS-based analysis of ¹³C labeling is interpreted using computational models and algorithms to estimate metabolic fluxes.

The foundation of any ¹³C-MFA study is a well-defined metabolic network model. d-nb.info This model consists of a set of biochemical reactions with known stoichiometry and atom transitions. d-nb.info The complexity of the model can range from a core set of central metabolic pathways to genome-scale models. nih.gov

For studies involving this compound, the metabolic network model must include the relevant pathways for mannitol transport and metabolism. For example, in some microorganisms, mannitol is taken up and phosphorylated to mannitol-1-phosphate, which is then oxidized to fructose-6-phosphate (B1210287) and enters glycolysis. plos.org

Compartmentalized models are essential for accurately representing metabolism in eukaryotic cells and tissues, where metabolic pathways are distributed across different organelles (e.g., cytosol, mitochondria). nih.govbabraham.ac.uk These models account for the transport of metabolites between compartments, which is crucial for a correct interpretation of labeling data. For instance, a three-compartment model was developed to describe the uptake and efflux of mannitol in the brain. nih.gov

The development of genome-scale metabolic models (GSMMs) represents a significant advancement, allowing for a more comprehensive analysis of cellular metabolism. nih.govrsc.org While core models are often sufficient for analyzing central carbon metabolism, GSMMs can provide insights into the activity of more peripheral pathways. nih.gov

Several algorithmic approaches have been developed to estimate metabolic fluxes from ¹³C labeling data. These algorithms aim to find a flux distribution that best explains the experimentally measured mass isotopomer distributions.

The most common approach involves solving a non-linear optimization problem, where the objective is to minimize the difference between the measured and simulated labeling patterns. This is an iterative process that generates candidate flux distributions until a good fit to the data is achieved.

The Elementary Metabolite Units (EMU) framework is a widely adopted algorithm that simplifies the complex system of isotopomer balance equations, significantly improving the computational efficiency of ¹³C-MFA. nih.govfrontiersin.org This framework has been extended to handle tandem mass spectrometry (MS/MS) data, which can provide additional labeling information and improve the resolution of flux estimates. frontiersin.org

Other approaches include direct methods that use linear algebra to derive constraints on fluxes from the labeling data. Bayesian inference methods have also been explored, offering a probabilistic framework for flux estimation that can account for uncertainties in the model and data. researchgate.net

Table 3: Algorithmic Approaches for Flux Estimation

Algorithmic ApproachDescriptionKey FeaturesCitations
Non-linear OptimizationIteratively adjusts flux values to minimize the difference between measured and simulated labeling data.Most common approach; can handle complex metabolic networks.
Elementary Metabolite Units (EMU)A decomposition method that simplifies the isotopomer balance equations.Computationally efficient; widely implemented in MFA software. nih.govfrontiersin.org
Direct MethodsUses linear algebra to derive flux constraints directly from labeling data.Less computationally intensive than non-linear optimization but may be less accurate for complex systems.
Bayesian InferenceA probabilistic approach that provides a distribution of possible flux values.Can incorporate prior knowledge and quantify uncertainty in flux estimates. researchgate.net

A variety of software tools and platforms are available to facilitate ¹³C-MFA, from experimental design to data analysis and simulation. d-nb.infonih.gov These tools typically hide the complex mathematical computations from the user, providing a more accessible interface for biologists and engineers. d-nb.info

Common software packages such as INCA, Metran, and 13CFLUX2 accept a user-defined metabolic network and experimental data (labeling measurements and external rates) as input. d-nb.inforesearchgate.netmit.edu They then output the estimated metabolic fluxes, confidence intervals, and statistical measures of the goodness-of-fit. d-nb.info Some software, like INCA, can perform both steady-state and isotopically non-stationary MFA. d-nb.info

Open-source platforms like mfapy and WUFlux offer increased flexibility and extensibility, allowing users to customize data analysis procedures and develop new methods. nih.govgithub.io These tools often support computer simulations of ¹³C-MFA experiments, which is valuable for experimental design and for assessing the resolvability of fluxes with different isotopic tracers. nih.gov

Specialized software has also been developed for processing specific types of data. For example, DExSI is an integrated software package for the automated processing and visualization of GC-MS data from stable-isotope labeling experiments. oup.com

Table 4: Software Tools for ¹³C-MFA

SoftwareKey FeaturesAvailabilityCitations
INCAPerforms steady-state and non-stationary ¹³C-MFA; user-friendly interface.Closed-source d-nb.infogithub.io
MetranBased on the EMU framework; includes tools for tracer experiment design and statistical analysis.Available for academic research d-nb.infomit.edu
13CFLUX2Facilitates the measurement and modeling of carbon fluxes; uses a specialized XML language (FluxML).Closed-source researchgate.net
mfapyOpen-source Python package; offers flexibility and extensibility for customized analysis.Open-source nih.gov
WUFluxOpen-source platform with a user-friendly interface; provides templates for different microbial species.Open-source github.io
DExSIAutomated processing and visualization of GC-MS data from stable-isotope labeling experiments.- oup.com

Applications of D Mannitol 1,6 13c2 in Investigating Specific Biochemical Pathways and Biological Systems

Elucidation of Carbohydrate and Polyol Metabolism

D-Mannitol-1,6-13C2 is instrumental in clarifying the pathways of carbohydrate and sugar alcohol (polyol) metabolism. By following the fate of the 13C labels, researchers can map the flow of carbon and quantify the activity of different metabolic routes.

Tracing Carbon Flow Through Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, and Gluconeogenesis

The use of 13C-labeled substrates, in principle applicable with this compound, is a cornerstone of metabolic flux analysis for central carbon metabolism. pnas.orgresearchgate.netresearchgate.net When D-mannitol is metabolized, it is first phosphorylated to mannitol-1-phosphate and then oxidized to fructose-6-phosphate (B1210287), which can then enter the glycolytic pathway or the pentose phosphate pathway (PPP). plos.orgresearchgate.net

Glycolysis: The labeled carbons from this compound entering glycolysis as fructose-6-phosphate would be cleaved by aldolase (B8822740) into two triose phosphates. The resulting labeling patterns in downstream metabolites like pyruvate (B1213749) and lactate (B86563) can reveal the glycolytic flux. nih.govoup.com For instance, tracking the 13C label allows for the quantification of glucose consumption rates and lactate production. nih.gov

Pentose Phosphate Pathway (PPP): The PPP is a major route for generating NADPH and precursor molecules for nucleotide biosynthesis. mdpi.com The entry of [1,6-13C2]-fructose-6-phosphate into the oxidative PPP would result in the release of the C1 label as 13CO2. The remaining labeled carbons would be rearranged in the non-oxidative branch of the PPP, leading to specific labeling patterns in pentose phosphates and regenerated fructose-6-phosphate. researchgate.netnih.govoup.com Analyzing the scrambling of 13C labels between different carbon positions of hexose (B10828440) phosphates provides a quantitative measure of PPP activity relative to glycolysis. oup.com

Gluconeogenesis: In tissues capable of gluconeogenesis, such as the liver, the labeled carbons from this compound can be traced through the reverse pathway to form glucose. researchgate.net The incorporation of 13C into glucose from a non-glucose precursor like mannitol (B672) would provide direct evidence and quantification of gluconeogenic flux. The labeling patterns in intermediates of the Krebs cycle can also indicate the contribution of gluconeogenesis. researchgate.net

Table 1: Research Findings on Tracing Carbon Flow with 13C-Labeled Substrates

Pathway Tracer Used (Principle) Key Findings Organism/System
Glycolysis & PPP [1,2-13C2]glucose A model was developed to quantify fluxes by replicating the [13C]lactate pattern, accounting for hexose phosphate recycling through the PPP. nih.gov Cerebellar granule neurons
Glycolysis & PPP [1-13C]glucose The flux ratio of glycolysis to the pentose phosphate pathway was determined by analyzing mass isotope distributions in proteinogenic amino acids. pnas.org Escherichia coli
Glycolysis, PPP, Gluconeogenesis 13C6-glucose Metabolic scrambling through the non-oxidative PPP and the sequence of glycolysis, Krebs cycle, and gluconeogenesis leads to the production of 13C1- and 13C2-lactate. researchgate.net SCID mouse model

Dissection of Mannitol Biosynthesis and Catabolism Pathways

Isotopic labeling with compounds like this compound is crucial for understanding the synthesis and breakdown of mannitol itself, particularly in microorganisms.

Mannitol Biosynthesis: In many fungi, mannitol is synthesized from fructose-6-phosphate. researchgate.netscience.gov Using 13C-labeled glucose or fructose (B13574) allows researchers to trace the carbon flow into mannitol, confirming the pathway intermediates. For example, studies have shown the conversion of fructose-6-phosphate to mannitol-1-phosphate by mannitol-1-phosphate dehydrogenase, followed by dephosphorylation to mannitol. researchgate.netnih.gov Some yeasts deploy a novel pathway for mannitol biosynthesis from glucose via a fructose-6-phosphate intermediate, a finding elucidated using 13C-labeled glucose and NMR analysis. nih.govfrontiersin.org

Mannitol Catabolism: The catabolism of mannitol typically involves its conversion back to fructose-6-phosphate, which then enters central metabolism. plos.org In a study on Lactococcus lactis, the catabolism of [1-13C]mannitol was followed using in vivo 13C-NMR, showing its conversion to various fermentation products like lactate, ethanol (B145695), and acetate (B1210297). researchgate.net In Escherichia coli, a study using D-[1-14C]mannitol demonstrated that after uptake and phosphorylation, the label was incorporated into nucleic acids via ribose, suggesting a pathway linking mannitol metabolism to pentose synthesis. nih.gov Research in the fungal pathogen Botrytis cinerea using labeled hexoses and NMR spectroscopy has revealed that glucose and fructose are metabolized through distinct pathways involving mannitol dehydrogenase and mannitol-1-phosphate dehydrogenase, respectively. researchgate.net

Table 2: Research Findings on Mannitol Biosynthesis and Catabolism

Process Tracer/Method Key Findings Organism
Biosynthesis 13C-labeled glucose, NMR A novel pathway for mannitol production from glucose via a fructose-6-phosphate intermediate was identified. nih.govfrontiersin.org Starmerella bombicola (yeast)
Catabolism [1-13C]mannitol, 13C-NMR Mannitol was catabolized to lactate, ethanol, acetate, and 2,3-butanediol. researchgate.net Lactococcus lactis
Biosynthesis & Catabolism Labeled hexoses, in vivo NMR Glucose and fructose are metabolized via distinct mannitol pathways; evidence for a novel mannitol phosphorylation pathway was found. researchgate.net Botrytis cinerea (fungus)

Dynamics of Sugar Alcohol Interconversion in Microbial and Eukaryotic Systems

This compound can be used to study the interconversion of mannitol with other sugar alcohols and sugars, a common feature in microbial and eukaryotic metabolism.

Microbial Systems: Many microorganisms can interconvert different polyols. For example, some bacteria possess mannose isomerase, which interconverts fructose and mannose, key precursors for mannitol and sorbitol production. google.com The enzyme mannitol dehydrogenase plays a central role, often catalyzing the reversible conversion of fructose to mannitol. tamu.edu In Lactococcus lactis, the metabolism of mannitol has been shown to create an NADH burden compared to glucose metabolism. researchgate.net In some pathogenic fungi, mannitol metabolism is crucial for virulence and stress tolerance. mdpi.com A notable application is the use of 13C-labeled mannitol to specifically trace the metabolism of intracellular pathogens like Salmonella, as mammalian host cells cannot metabolize it. plos.orgnih.gov This allows for the precise measurement of bacterial metabolic fluxes during infection. plos.orgnih.gov

Eukaryotic Systems: In fungi, mannitol cycles, involving the interconversion of mannitol and fructose, can play a role in regenerating redox cofactors (NADH/NADPH). frontiersin.org Studies in yeasts have used 13C-labeled glucose to show that mannitol is produced and excreted, and its production increases with temperature, suggesting a role in stress protection. nih.govfrontiersin.org

Understanding Cellular Energy Metabolism and Metabolic Compartmentation

The specific labeling of this compound makes it a potential tool for investigating how different cell types and organelles within a system utilize energy substrates and partition metabolic tasks.

Investigation of Neuron-Astrocyte Metabolic Coupling and Substrate Utilization in Brain

While direct studies using this compound are not prominent, the principles established with other 13C-labeled substrates like glucose and lactate are directly relevant to understanding brain energy metabolism.

Neuron-Astrocyte Lactate Shuttle: A key concept in brain metabolism is the astrocyte-neuron lactate shuttle hypothesis, where astrocytes undergo glycolysis to produce lactate, which is then transported to neurons for use as an oxidative fuel. frontiersin.orgmdpi.complos.org This metabolic coupling is crucial for supporting neuronal activity and long-term memory formation. plos.orgbiorxiv.org

Tracing Brain Metabolism: Studies using 13C-labeled glucose (such as [1,6-13C2]glucose) and magnetic resonance spectroscopy (MRS) have been pivotal in quantifying metabolic fluxes in the brain. frontiersin.orgnih.gov By analyzing the labeling patterns in glutamate (B1630785) and glutamine, researchers can distinguish between neuronal and astrocytic metabolic activity, as key enzymes like pyruvate carboxylase are located specifically in astrocytes. nih.govbiorxiv.org The use of 13C-labeled lactate has provided direct evidence that the human brain can utilize lactate as an energy source via the tricarboxylic acid (TCA) cycle. oup.com

Role of Mannitol in Brain Studies: Although not typically used as a metabolic tracer in this context, unlabeled mannitol is sometimes used experimentally to transiently open the blood-brain barrier, allowing for the enhanced delivery of other agents, including hyperpolarized 13C-labeled substrates like pyruvate, to probe brain metabolism. nih.govnih.gov

Table 3: Research Findings on Neuron-Astrocyte Metabolism using 13C Tracers

Focus Tracer Used Key Findings System
Regional Brain Metabolism [1,6-13C2]glucose Revealed higher aerobic glycolysis and GABAergic/astrocytic metabolic dependence in the hypothalamus compared to the hippocampus. nih.gov Mouse brain (in vivo)
Lactate Utilization 3-13C-lactate Provided the first direct demonstration of lactate utilization as an energy source via the TCA cycle in the human brain. oup.com Human brain (traumatic injury)
Metabolic Coupling 13C-labeled glucose Showed that astrocytes provide metabolic support to neurons, allowing them to sustain high activity rates. biorxiv.org Co-cultured neurons and astrocytes

Characterization of Carbon Substrate Oxidation in Specific Organs and Cell Types

The fate of the 13C labels from this compound can be tracked to its ultimate oxidation product, 13CO2, providing a measure of substrate oxidation in different tissues.

Measuring Substrate Oxidation: The rate of 13CO2 production from a 13C-labeled substrate is a direct indicator of its oxidation via pathways like the TCA cycle. This technique has been applied using tracers like 13C-glucose and 13C-palmitate to study energy metabolism in various conditions. plos.org

Organ-Specific Metabolism: By combining 13C tracer administration with tissue sampling, it is possible to determine the extent to which different organs (e.g., skeletal muscle, liver, adipose tissue) contribute to the whole-body oxidation of a particular substrate. plos.org For example, a study in diabetic mice using 13C-palmitate and 13C-glucose tracers showed that a particular compound increased the complete oxidation of both substrates in skeletal muscle, liver, and adipose tissue. plos.org

Gut Microbiome-Host Interactions: Recent studies have used 13C-labeled tracers to follow the flow of carbon from the gut microbiome to host organs. For instance, after oral administration of 13C-labeled inulin, labeled metabolites, including mannitol, were detected in the cecum, and their subsequent labeled products were traced in the liver, brain, and skeletal muscle, revealing organ-specific metabolic communications. nih.gov This highlights the potential to use tracers to understand how microbial metabolism of substrates like mannitol influences host energy balance.

Analysis of Microbial Fermentation and Biosynthetic Pathways

The stable isotope-labeled compound this compound serves as a powerful tracer in metabolic flux analysis (MFA) to elucidate the intricate workings of microbial metabolism. By introducing this specifically labeled substrate, researchers can track the journey of the 13C atoms through various interconnected pathways, providing quantitative insights into reaction rates (fluxes) that are unattainable with conventional biochemical methods. mdpi.comnih.gov This approach is particularly valuable for studying fermentation processes and engineering microbes for enhanced biochemical production.

Quantification of Metabolic Fluxes in Heterofermentative Lactic Acid Bacteria and Fungi

In many heterofermentative lactic acid bacteria (LAB) and certain fungi, mannitol metabolism is a key feature, often linked to redox balance. vliz.befrontiersin.org Heterofermentative LAB, such as some Lactobacillus species, utilize the phosphoketolase (PK) pathway. When fructose is available, it can be used as an external electron acceptor to regenerate NAD+ from NADH produced during glycolysis. This process involves the reduction of fructose to mannitol, catalyzed by mannitol dehydrogenase. researchgate.net

The use of this compound allows for the precise quantification of fluxes in these organisms. When this compound is supplied, it is first oxidized to [1,6-13C2]Fructose. This labeled fructose is then phosphorylated to [1,6-13C2]Fructose-6-Phosphate, which enters the central carbon metabolism. In the PK pathway, Fructose-6-Phosphate is cleaved into Erythrose-4-Phosphate and Acetyl-Phosphate. The distribution of the 13C label in the fermentation end-products, such as lactate, acetate, and ethanol, reveals the relative activities of competing metabolic routes. nih.govresearchgate.net

For instance, studies on Lactobacillus fermentum during simulated cocoa pulp fermentation have used 13C-labeled substrates to unravel its metabolic strategies. nih.govresearchgate.netresearchgate.net While these studies often use labeled glucose or fructose, the principles are directly applicable. Supplying this compound would result in [1-13C]Acetyl-CoA (from the C1-C2 fragment of fructose-6-phosphate) and unlabeled glyceraldehyde-3-phosphate (from the C4-C6 fragment). This would lead to the production of acetate and ethanol labeled at the C1 position, while lactate would be unlabeled. By measuring the isotopic enrichment in these products, the flux through the phosphoketolase pathway versus other pathways can be accurately determined. nih.gov

In fungi, mannitol can be synthesized via two main pathways: either directly from fructose or from fructose-6-phosphate via mannitol-1-phosphate. frontiersin.org Using this compound as a tracer can help distinguish and quantify the activity of these pathways during mannitol catabolism, providing crucial data for understanding the organism's response to different environmental conditions. frontiersin.orgasm.org

Table 1: Representative Flux Distribution in a Heterofermentative LAB using this compound
Metabolic ProductExpected 13C Labeling PatternMetabolic Pathway Indication
LactateUnlabeledDerived from the C4-C6 portion of the mannitol-derived Fructose-6-P.
Acetate[1-13C]AcetateDerived from the C1-C2 portion via the Phosphoketolase pathway. nih.gov
Ethanol[1-13C]EthanolDerived from the C1-C2 portion via the Phosphoketolase pathway. researchgate.net
Mannitol (re-secreted)[1,6-13C2]MannitolIndicates potential futile cycling or incomplete catabolism.

Investigation of Microbial Metabolism for Biochemical Production and Engineering

Understanding metabolic fluxes is a cornerstone of metabolic engineering. mdpi.com By quantifying the carbon flow through a metabolic network, researchers can identify bottlenecks and target specific enzymes for genetic modification to enhance the production of desired biochemicals. frontiersin.org this compound is an ideal tool for studies aimed at engineering microbes for mannitol production or the synthesis of other valuable compounds derived from the central carbon metabolism.

For example, several heterofermentative LAB are being explored for the industrial production of mannitol from fructose-rich feedstocks. researchgate.netwur.nl In these processes, fructose acts as an electron acceptor, and its conversion to mannitol is coupled with the oxidation of a co-substrate like glucose, which provides the necessary reducing power (NADH). researchgate.net A 13C-MFA study using this compound can precisely quantify the efficiency of mannitol catabolism and its partitioning between energy generation and biomass formation. This knowledge is critical for designing strains with improved production capabilities, for instance, by deleting competing pathways or overexpressing key enzymes like mannitol dehydrogenase. wur.nl

Furthermore, the insights gained from tracing this compound are not limited to mannitol itself. As mannitol catabolism feeds into the central metabolic pathways, the tracer can be used to quantify fluxes towards a wide range of products, including organic acids, amino acids, and biofuels, guiding broader metabolic engineering strategies. asm.org

Interconnections with Central Carbon Metabolism and Associated Pathways

The carbon backbone of this compound, once introduced into a cell, is channeled into the central carbon metabolism, providing a unique window into the core operations of the cell. Its labeled carbons can be tracked through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing the intricate connections between these fundamental processes. researchgate.netresearchgate.net

Tricarboxylic Acid (TCA) Cycle Anaplerosis and Oxidative Metabolism

The TCA cycle is a central hub for energy production and the generation of biosynthetic precursors. researchgate.net Anaplerosis, the replenishment of TCA cycle intermediates, is vital for maintaining the cycle's function, especially in growing cells where intermediates are constantly withdrawn for biosynthesis. mdpi.com

When this compound is metabolized, it is converted to [1,6-13C2]Fructose-6-Phosphate. Through glycolysis, this molecule is cleaved into two three-carbon units: [1-13C]dihydroxyacetone phosphate (from C1-C3) and unlabeled glyceraldehyde-3-phosphate (from C4-C6). Following isomerization, this results in two molecules of pyruvate: one labeled at the C3 position ([3-13C]pyruvate) and one unlabeled pyruvate.

This specific labeling pattern is highly informative. The [3-13C]pyruvate can enter the TCA cycle in two main ways:

Oxidative Decarboxylation: Pyruvate dehydrogenase converts [3-13C]pyruvate to [2-13C]acetyl-CoA, which then condenses with oxaloacetate to form [2-13C]citrate.

Anaplerotic Carboxylation: Pyruvate carboxylase converts [3-13C]pyruvate to [3-13C]oxaloacetate.

By analyzing the mass isotopomer distribution of TCA cycle intermediates and their derivatives (like amino acids) using techniques such as mass spectrometry or NMR, the ratio of anaplerotic flux to oxidative flux (citrate synthase flux) can be precisely calculated. biorxiv.orgcore.ac.uk For example, the labeling pattern of glutamate, which is derived from the TCA cycle intermediate α-ketoglutarate, directly reflects the labeling of its precursor and thus the activity of the TCA cycle. d-nb.info This provides a quantitative measure of how the cell balances its energy needs with its biosynthetic demands. jci.org

Table 2: Tracking [3-13C]Pyruvate from this compound into the TCA Cycle
Entry PointInitial Labeled IntermediateSubsequent Labeled Intermediates (First Turn)Information Gained
Pyruvate Dehydrogenase (Oxidative)[2-13C]Acetyl-CoA[2-13C]Citrate, [5-13C]α-KetoglutarateQuantifies flux towards energy production (TCA cycle turnover). core.ac.uk
Pyruvate Carboxylase (Anaplerotic)[3-13C]Oxaloacetate[3-13C]Malate, [2,3-13C]Fumarate (after condensation)Quantifies flux towards replenishing TCA cycle intermediates for biosynthesis. mdpi.combiorxiv.org

Linkages to Amino Acid and Fatty Acid Synthesis and Degradation

The central carbon metabolism is inextricably linked to the synthesis and degradation of macromolecules like amino acids and fatty acids. The TCA cycle, in particular, provides the carbon skeletons for many non-essential amino acids. researchgate.net

By tracing the labeled carbons from this compound, the contribution of mannitol-derived carbon to the de novo synthesis of amino acids can be quantified. For example:

Glutamate family: The labeling of glutamate, glutamine, proline, and arginine can be traced back to the labeling of the TCA cycle intermediate α-ketoglutarate. asm.org

Aspartate family: The labeling of aspartate, asparagine, methionine, threonine, and lysine (B10760008) originates from the labeling of oxaloacetate. researchgate.net

This analysis provides a detailed picture of the biosynthetic activity of the cell. nih.gov Similarly, the synthesis of fatty acids relies on acetyl-CoA, which is often generated from citrate (B86180) that is exported from the mitochondria to the cytosol. The [2-13C]acetyl-CoA derived from the C1-C3 fragment of the mannitol tracer will be incorporated into the growing fatty acid chains. Analysis of the labeling patterns in fatty acids can therefore reveal the flux towards lipid biosynthesis. researchgate.net

Conversely, studies on the degradation of fatty acids can also be performed. For instance, research on the fermentation of D-[1-13C]-mannitol in gut microbiota showed the production of various 13C-labeled short-chain fatty acids, such as acetate, propionate (B1217596), and butyrate, demonstrating the metabolic fate of mannitol in complex microbial communities. researchgate.net

Table 3: Biosynthetic Precursor-Product Relationships from this compound Catabolism
Precursor Metabolite (Labeled)Derived Amino AcidsDerived Macromolecule
[5-13C]α-Ketoglutarate[5-13C]Glutamate, Glutamine, Proline-
[3-13C]Oxaloacetate[3-13C]Aspartate, Asparagine-
[3-13C]Pyruvate[3-13C]Alanine-
[2-13C]Acetyl-CoA (from Citrate)-Fatty Acids (labeled at even carbons) researchgate.net

Future Research Directions and Advanced Methodological Developments for D Mannitol 1,6 13c2 Tracers

Integration of 13C-MFA with Multi-Omics Data for Systems-Level Understanding

Metabolic Flux Analysis (MFA) using tracers like D-Mannitol-1,6-13C2 provides a direct readout of pathway activity, but a truly comprehensive understanding of cellular regulation requires integrating this functional data with other omics layers. creative-proteomics.com The integration of 13C-MFA with genomics, transcriptomics, and proteomics offers a holistic view of how metabolic fluxes are governed by gene expression and protein abundance. creative-proteomics.comnumberanalytics.com

By correlating the flux data derived from this compound with transcriptomic data, researchers can identify which genes encoding metabolic enzymes are upregulated or downregulated in response to specific stimuli, thereby linking genetic regulation directly to metabolic output. nih.gov For instance, an observed increase in flux through the mannitol (B672) cycle could be correlated with increased transcription of genes for enzymes like mannitol-1-phosphate dehydrogenase or mannitol dehydrogenase. vliz.be Similarly, integrating proteomic data can reveal whether changes in flux are due to altered enzyme concentrations or allosteric regulation. This multi-omics approach is crucial for building predictive models of metabolism and identifying key regulatory nodes that could be targeted for therapeutic intervention or metabolic engineering. creative-proteomics.commdpi.com

Innovations in Isotope Labeling Strategies and Tracer Design for Enhanced Metabolic Resolution

The design of the isotopic tracer is a critical factor that determines the precision and accuracy of flux measurements. d-nb.info While uniformly labeled tracers are common, position-specific tracers like this compound offer superior resolution for specific pathways. mdpi.com The labeling on the first and sixth carbons allows for precise tracking of the carbon backbone as mannitol is metabolized, often via conversion to fructose (B13574) and then fructose-6-phosphate (B1210287), into central carbon metabolism. vliz.be This specific labeling pattern is particularly powerful for resolving the split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

Future innovations will likely focus on parallel labeling experiments, where this compound is used alongside other tracers, such as 13C-labeled glutamine or fatty acids. d-nb.info This approach allows for the simultaneous and highly accurate resolution of fluxes in different, interconnected areas of metabolism. d-nb.info For example, using this compound to probe carbohydrate metabolism while a 15N-labeled tracer tracks amino acid fate can create a much richer, more detailed flux map of the entire system. mdpi.com Furthermore, the development of computational tools that can integrate data from multiple, complex tracer experiments is essential for maximizing the information obtained. d-nb.info

Development of High-Throughput Platforms for this compound Based Metabolic Studies

A significant bottleneck in metabolic tracer studies is the often laborious and time-consuming nature of sample processing and data analysis. The development of high-throughput platforms is crucial for enabling larger-scale studies, such as screening the metabolic effects of numerous genetic perturbations or drug compounds. These platforms integrate automated sample preparation, rapid analytical methods, and advanced informatics tools. pnnl.govfrontiersin.org

For this compound based studies, this involves coupling automated liquid handling systems for cell culture and metabolite extraction with fast chromatography methods, such as ultra-high-pressure liquid chromatography (UHPLC) using short gradients, to reduce instrument analysis time per sample. frontiersin.org On the data analysis side, software tools are being developed to automate the processing of raw mass spectrometry data. nih.gov These tools can automatically correct for the natural abundance of stable isotopes and streamline the complex calculations required for MFA, making the technology accessible to a broader range of researchers and enabling the analysis of large, complex datasets generated from high-throughput screening. nih.gov

Application of Isotopic Tracers in Elucidating Novel Metabolic Pathways and Regulatory Networks

A primary strength of stable isotope tracing is its ability to uncover previously unknown metabolic pathways and regulatory interactions. nih.govescholarship.org By tracking the fate of labeled atoms from a specific precursor like this compound, researchers can identify unexpected products and pathway connections that would not be apparent from static metabolite measurements alone.

For example, studies in microorganisms have used 13C-labeled substrates to discover that some bacteria can form mannitol from fructose as part of their central metabolism. nih.gov Applying this compound in less-studied organisms or under specific stress conditions could reveal novel catabolic routes for sugar alcohols or unexpected connections between mannitol metabolism and other pathways, such as amino acid or lipid synthesis. nih.gov The appearance of the 1,6-13C2 label in a metabolite not previously associated with mannitol metabolism would provide strong evidence for a new biochemical link. Such discoveries are fundamental to advancing our basic understanding of biology and can open up new avenues for metabolic engineering or disease treatment. nih.govembopress.org

Q & A

Q. Methodological

  • 13C NMR : Detects position-specific enrichment via multiplet patterns (e.g., singlet vs. doublet signals at glutamate-C4).
  • Gas chromatography-mass spectrometry (GC-MS) : Quantifies bulk isotopic abundance in metabolites after derivatization.
  • High-resolution LC-MS : Resolves isotopic peaks with <0.001 Da precision, critical for low-abundance metabolites .

How can researchers optimize signal-to-noise ratios in 13C NMR experiments with this compound?

Q. Advanced

  • Increase magnetic field strength : Higher fields (e.g., 14.1 T) improve spectral resolution.
  • Use cryoprobes : Enhance sensitivity by reducing thermal noise.
  • Prolonged infusion durations : Extend tracer administration to maximize isotopic steady-state (e.g., 15–30 minutes for rodent models).
  • Spectral editing techniques : Suppress background signals using J-difference or polarization transfer methods .

What controls are essential for in vivo metabolic tracer studies with this compound?

Q. Methodological

  • Unlabeled controls : Baseline measurements without isotopic tracer to account for natural abundance 13C.
  • Isotopic purity validation : Pre-study NMR/MS to confirm ≥99% 13C at positions 1 and 6.
  • Tracer pharmacokinetics : Monitor plasma concentrations to ensure consistent delivery rates.
  • Negative controls for contamination : Verify absence of cross-labeling in non-target metabolites .

How can dual isotopic labeling with this compound improve compartmentalized metabolic modeling?

Advanced
Co-infusing this compound with a second tracer (e.g., [2-13C]acetate) allows simultaneous tracking of neuronal and astrocytic pathways. For example:

  • Neuronal metabolism : Labeled mannitol derivatives yield [4,5-13C2]glutamate.
  • Astrocytic metabolism : Acetate-derived labeling produces [4,5-13C2]glutamine.
    Position-specific isotopomer analysis and kinetic modeling (e.g., two-compartment cumomer models) disentangle overlapping signals, enabling precise flux quantification .

Tables for Key Data

Q. Table 1. Isotopic Properties of this compound

PropertyValueReference
Molecular formula13C2C4H14O6
Molecular weight184.16 g/mol
Isotopic purity≥99 atom % 13C
Solubility in water156 g/L at 18°C

Q. Table 2. 13C Enrichment in Metabolic Products (Example Data)

Metabolite13C Enrichment (Cortex)13C Enrichment (Nerve Terminals)
Glutamate45 ± 3%38 ± 4%
Glutamine22 ± 2%Below detection limit
Data adapted from [1,6-13C2]glucose infusion studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.